1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
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Overview
Description
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H13Cl2N It is characterized by the presence of a cyclohexane ring bonded to a nitrile group and a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclohexanone: Similar structure but lacks the nitrile group, leading to different chemical reactivity and applications.
1-(3,4-Dichlorophenyl)cyclohexanol: Contains a hydroxyl group instead of a nitrile group, resulting in different physical and chemical properties.
1-(3,4-Dichlorophenyl)cyclohexane: Lacks both the nitrile and hydroxyl groups, making it less reactive and less versatile in chemical synthesis.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZVJXAKWBZEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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